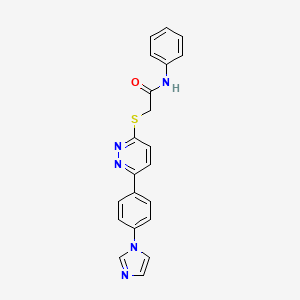

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide

Description

2-((6-(4-(1H-Imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a thioether-linked acetamide group. The acetamide moiety is further functionalized with a phenyl ring and a 4-(1H-imidazol-1-yl)phenyl substituent. The imidazole ring enhances interactions with biological targets (e.g., enzymes or receptors) due to its hydrogen-bonding capability, while the thioether linker may improve metabolic stability compared to oxygen-based analogs.

Properties

IUPAC Name |

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5OS/c27-20(23-17-4-2-1-3-5-17)14-28-21-11-10-19(24-25-21)16-6-8-18(9-7-16)26-13-12-22-15-26/h1-13,15H,14H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGSWNZCSFETGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-imidazol-1-ylphenyl and pyridazin-3-yl derivatives. These intermediates are then subjected to nucleophilic substitution reactions to introduce the sulfanyl and phenylacetamide groups. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents like dichloromethane and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles like amines or thiols, organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical properties.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide":

Scientific Research Applications

The compound "2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide," which shares structural similarities with the target compound, has been explored for various applications in scientific research.

Medicinal Chemistry

- Anticancer Activity Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. Studies have shown that derivatives of related compounds can inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies showed significant cytotoxic effects against various cancer cell lines, including human colon cancer (HCT116) and breast cancer (MCF-7), with IC50 values ranging from 0.39 μM to 8 μM. Mechanistic studies revealed that these compounds induce apoptosis in cancer cells without causing cell cycle arrest, indicating a potential pathway for therapeutic intervention.

- Antimicrobial Properties The compound has shown promise in antimicrobial evaluations, particularly against resistant strains of bacteria. Its mechanism may involve the disruption of bacterial cell wall synthesis or inhibition of vital enzymatic pathways.

- Anti-inflammatory Properties Compounds with similar structures have been reported to exhibit anti-inflammatory effects. They inhibit key inflammatory mediators and pathways, suggesting potential use in treating inflammatory diseases.

Enzyme Inhibition

The imidazole ring present in the compound is known for its ability to interact with metal ions and enzyme active sites. This interaction can modulate enzyme activity, making the compound a candidate for developing enzyme inhibitors that could be used in treating diseases related to enzyme dysfunction.

The compound's diverse structural features allow it to interact with various biological targets:

- Receptor Modulation Investigations into receptor binding affinity suggest that this compound could act as a modulator for certain receptors involved in disease pathways, potentially leading to novel therapeutic agents.

Materials Science

In addition to biological applications, this compound's unique chemical structure makes it suitable for use in material science. It can serve as a building block for synthesizing new materials with specific properties, such as conductivity or reactivity, which are valuable in electronic and catalytic applications.

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 0.39 | Induces apoptosis |

| Anticancer | HCT116 (Colon Cancer) | 8 | Induces apoptosis |

| Anti-inflammatory | Inflammatory Mediators | N/A | Inhibition of inflammatory pathways |

| Antimicrobial | Various Bacterial Strains | N/A | Disruption of microbial growth |

Mechanism of Action

The mechanism by which 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, the imidazole group can bind to metal ions in enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The compound belongs to a broader class of N-phenylacetamide derivatives incorporating heterocyclic systems. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Activity and Selectivity Insights

- Pyridazine vs. Pyrazole Cores : Pyridazine-based compounds (e.g., the target molecule) often exhibit stronger kinase inhibitory activity due to planar geometry and hydrogen-bonding capacity, whereas pyrazole analogs (e.g., Khalil et al.’s derivative) show enhanced synthetic versatility for generating diverse heterocycles (e.g., thiazoles, thiadiazoles) .

- Imidazole vs. Benzoimidazole Substituents : The imidazole-phenyl group in the target compound may improve target selectivity compared to bulkier benzoimidazole derivatives, which can hinder binding to narrow enzyme active sites.

- Thioether Linkers : Thioether linkages (as in the target compound) generally confer greater metabolic stability than ethers or esters, though methylthio groups (e.g., in Khalil et al.’s compound) may increase susceptibility to oxidation .

Biological Activity

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

The compound features several key structural elements:

- An imidazole ring , which is known for its ability to coordinate with metal ions and interact with biological targets.

- A pyridazine ring , contributing to its biological activity through potential interactions with nucleic acids and proteins.

- A phenylacetamide moiety , which may enhance membrane permeability and target specificity.

The IUPAC name for this compound is 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide, and its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole and pyridazine rings can bind to enzyme active sites, potentially inhibiting their activity. This interaction can modulate metabolic pathways, leading to therapeutic effects.

- Receptor Modulation : The compound may act on specific receptors, influencing signaling pathways that are crucial in disease processes.

- Metal Ion Coordination : The imidazole ring's ability to coordinate with metal ions could play a role in its mechanism against certain diseases, particularly those involving metalloproteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In one study, derivatives were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of related compounds. In a study involving N-phenyl derivatives, certain analogs demonstrated protective effects in maximal electroshock (MES) tests in animal models, indicating potential for treating epilepsy . The structure–activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing anticonvulsant efficacy.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 22.4 | Antimicrobial |

| Compound B | 35.6 | Anticonvulsant |

| Compound C | 17.9 | Enzyme Inhibition |

Synthesis and Evaluation

A notable study synthesized various derivatives of the compound and evaluated their biological activities. The synthesis involved multi-step organic reactions, optimizing conditions for yield and purity . The evaluation included pharmacological testing across different animal models, assessing both efficacy and toxicity.

Clinical Relevance

In clinical settings, compounds with similar structures have been tested for their therapeutic potential in treating conditions such as cancer and neurological disorders. For instance, studies have shown that imidazole-containing compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.